5-Bromo-2-nitrobenzoic acid
Overview
Description
5-Bromo-2-nitrobenzoic acid: is an organic compound with the molecular formula C₇H₄BrNO₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: One common method to synthesize 5-Bromo-2-nitrobenzoic acid involves the bromination of 2-nitrobenzoic acid. This process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production: Industrial production methods often involve multi-step synthesis starting from readily available precursors. For example, 2-nitrobenzoic acid can be brominated using bromine and a suitable catalyst to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The nitro and bromo groups on the benzene ring make 5-Bromo-2-nitrobenzoic acid a suitable candidate for electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Suzuki-Miyaura Coupling: The bromo group allows for Suzuki-Miyaura coupling reactions, where the compound can be coupled with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine, iron or aluminum chloride as catalysts.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, potassium carbonate.
Major Products:
Reduction: 5-Amino-2-nitrobenzoic acid.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-2-nitrobenzoic acid is used as a building block in organic synthesis to create more complex molecules.
Electrophilic Aromatic Substitution Studies: It is employed to study the effects of substituents on the reactivity of benzoic acid derivatives.
Biology and Medicine:
Intermediate in Drug Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific substitution patterns on the benzene ring.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzoic acid primarily involves its role as an intermediate in various chemical reactions. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The bromo group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
2-Bromo-5-nitrobenzoic acid: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
5-Bromo-2-chlorobenzoic acid: Another derivative of benzoic acid with a chlorine substituent instead of a nitro group, used in different synthetic applications.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINYRSNPGPWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289945 | |
Record name | 5-bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-43-2 | |
Record name | 6950-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.